1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone
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Overview
Description
1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone is a glycoside and a member of flavonoids.
Scientific Research Applications
Solubility Studies in Ethanol-Water Solutions
- Research on Related Compounds : Compounds with structural similarities to the specified chemical, such as 3,4-dihydroxybenzaldehyde and caffeic acid, have been studied for their solubility in ethanol-water solutions. This research is crucial in understanding the behavior of such compounds in various solvents, which can have implications for their extraction, purification, and application in different scientific fields (Zhang, Gong, Wang, & Qu, 2012).
Cytotoxicity and Asymmetric Synthesis
- Synthesis and Biological Activity : Research on asymmetric synthesis of polyketide spiroketals, which are structurally related to the specified compound, has been conducted. This includes exploring their cytotoxicity towards various cancer cell lines, providing insights into potential applications in medicinal chemistry and drug development (Meilert, Pettit, & Vogel, 2004).
Anti-inflammatory Activity
- Phenolic Compounds Studies : Research on new phenolic compounds, which share structural characteristics with the specified chemical, has been conducted to explore their anti-inflammatory activities. This research enriches the understanding of the medicinal properties of such compounds (Ren et al., 2021).
Spectroscopic Study and Vibrational Analysis
- Vibrational Spectroscopic Studies : Detailed spectroscopic studies, including NBO, HOMO-LUMO, and vibrational analysis, of related compounds provide insights into the physical and chemical properties crucial for various scientific applications (Aydın & Özpozan, 2020).
Synthesis of Carbohydrate Derivatives
- Synthesis of Carbapentopyranoses : Investigations into the synthesis of carbohydrate derivatives, such as C-alpha-galactosides of carbapentopyranoses, reveal the potential of these compounds in the development of new chemical entities for various research applications (Cossy et al., 1995).
Isolation of New Compounds and Structural Analysis
- Isolation from Natural Sources : Studies focusing on the isolation of new compounds from natural sources like Lycianthes marlipoensis roots have been conducted. These studies are pivotal in discovering new molecules with potential scientific and therapeutic applications (Guo & Li, 2005).
Properties
Molecular Formula |
C28H36O15 |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
1-[4-[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22?,23+,24-,25+,26?,27-,28+/m0/s1 |
InChI Key |
ITVGXXMINPYUHD-YEQDQGAISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H](C([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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